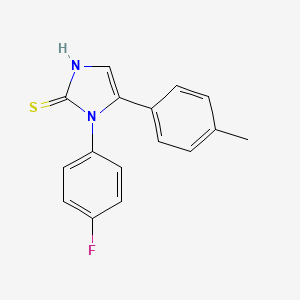

1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

Vue d'ensemble

Description

1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to an imidazole ring, with a thiol group at the second position of the imidazole ring

Méthodes De Préparation

The synthesis of 1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a source of sulfur, such as thiourea.

Introduction of the fluorophenyl and methylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinated and methylated benzene derivatives.

Thiol group introduction: The thiol group can be introduced by reacting the intermediate compound with a thiolating agent such as hydrogen sulfide or a thiol reagent under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Des Réactions Chimiques

1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents like lithium aluminum hydride.

Addition: The thiol group can participate in addition reactions with alkenes and alkynes to form thioethers and thioesters.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol typically involves multi-step organic reactions. Common methods include:

- Formation of the Imidazole Ring : Achieved through the condensation of suitable aldehydes with amines and sulfur sources, such as thiourea.

- Electrophilic Aromatic Substitution : Used to introduce the fluorophenyl and methylphenyl groups from appropriate derivatives.

- Thiol Group Introduction : Accomplished by reacting intermediates with thiolating agents like hydrogen sulfide.

This compound has a molecular formula of and a molar mass of 284.35 g/mol, which are crucial for understanding its reactivity and interactions in biological systems .

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry, where it can form complexes with transition metals, enhancing the study of metal-ligand interactions.

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Studies have indicated that imidazole derivatives can exhibit significant antimicrobial activity against various pathogens.

- Anticancer Potential : Research is ongoing to evaluate its efficacy in targeting specific cancer cell lines, potentially inhibiting tumor growth through mechanisms involving thiol group interactions with cellular proteins.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic applications:

- Drug Development : Its ability to interact with biological targets makes it a candidate for developing new drugs aimed at specific molecular pathways involved in diseases .

- Mechanism of Action : The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The hydrophobic nature of the fluorophenyl and methylphenyl groups may enhance binding affinity to target molecules.

Industrial Applications

The compound is also explored for its utility in industrial applications:

- Material Development : It is used in creating polymers and coatings with specific properties due to its unique chemical structure.

- Catalysis : Its role as a ligand can enhance catalytic processes in organic synthesis .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results demonstrated notable inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Anticancer Research

In another research initiative focused on anticancer properties, this compound was tested against multiple cancer cell lines. The findings indicated that it could inhibit cell proliferation significantly, prompting further exploration into its mechanism of action and potential as a chemotherapeutic agent.

Mécanisme D'action

The mechanism of action of 1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl and methylphenyl groups may enhance the compound’s ability to interact with hydrophobic pockets in target molecules, increasing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol can be compared with other similar compounds, such as:

1-(4-fluorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea: This compound has a similar fluorophenyl and methylphenyl substitution pattern but differs in the presence of a thiourea group instead of an imidazole ring.

1-(4-fluorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine: This compound features a piperazine ring with fluorophenyl and methylphenyl groups, highlighting the structural diversity within this class of compounds.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity.

Activité Biologique

1-(4-Fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS: 1105189-09-0) is an organic compound belonging to the class of imidazole derivatives. Its structure features a thiol group, which is crucial for its biological activity, particularly in medicinal chemistry. This article explores the compound's biological activities, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C16H13FN2S

- Molar Mass : 284.35 g/mol

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Imidazole Ring : Typically achieved through the condensation of an aldehyde with an amine and a sulfur source such as thiourea.

- Electrophilic Aromatic Substitution : Introduction of the fluorophenyl and methylphenyl groups.

- Thiol Group Introduction : Reacting intermediates with thiolating agents like hydrogen sulfide .

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. Preliminary investigations demonstrate its potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The thiol group may play a pivotal role in these activities by forming covalent bonds with target proteins involved in cancer progression .

The biological mechanism underlying the activity of this compound involves:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function.

- Hydrophobic Interactions : The fluorophenyl and methylphenyl groups enhance binding affinity to hydrophobic pockets in target molecules, increasing specificity and potency .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of related imidazole compounds:

- A study on benzimidazole derivatives noted their effectiveness as positive allosteric modulators of GABA-A receptors, suggesting a broader pharmacological profile for imidazole derivatives including our compound .

- Another investigation into structural modifications of imidazole derivatives reported enhanced metabolic stability and bioavailability, which could be relevant for developing therapeutics based on this compound .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct advantages:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-fluorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea | Thiourea instead of imidazole | Moderate antimicrobial |

| 1-(4-fluorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine | Piperazine ring | Anticancer activity reported |

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2S/c1-11-2-4-12(5-3-11)15-10-18-16(20)19(15)14-8-6-13(17)7-9-14/h2-10H,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPAIFPMDLMINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.